3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride
Description
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride is a pyrazine derivative featuring an azetidine ring substituted with a methylamino group and a carbonitrile moiety. The dihydrochloride salt form enhances solubility, making it suitable for pharmacological or biochemical applications. While direct data on its synthesis or biological activity is absent in the provided evidence, its commercial availability (e.g., from SJZ Chenghui Chemical Co., Ltd. and Shanghai Yurlic Chemical S&T Co., Ltd.) suggests its use as a research intermediate or drug candidate .
Properties
IUPAC Name |
3-[3-(methylamino)azetidin-1-yl]pyrazine-2-carbonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-11-7-5-14(6-7)9-8(4-10)12-2-3-13-9;;/h2-3,7,11H,5-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSIGSRMXOTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=CN=C2C#N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride typically involves multiple steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the azetidinyl group: This step often involves the use of azetidine derivatives and suitable coupling reactions.
Addition of the methylamino group: This can be done through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several heterocyclic carbonitrile derivatives, as outlined below:
Table 1: Structural Comparison of Selected Carbonitrile-Containing Compounds
Physicochemical Properties
- Solubility : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like 11a, 11b, and 12, which lack ionizable groups .
- Melting Points : Neutral carbonitriles (e.g., 11a: 243–246°C; 12: 268–269°C) have higher melting points than the target compound (unreported), likely due to stronger intermolecular forces in fused-ring systems .
Key Research Findings
Azetidine Advantage : The azetidine ring in the target compound confers conformational rigidity and improved metabolic stability compared to larger ring systems (e.g., pyrimidoquinazoline in 12) .
Salt vs. Neutral Forms : The dihydrochloride salt enhances bioavailability relative to neutral carbonitriles, which may require formulation aids for solubility .
Substituent Effects : Bulky groups (e.g., benzylidene in 11a/b) reduce solubility but increase binding affinity in hydrophobic pockets, whereas the target compound’s compact structure favors penetration into tissues .
Biological Activity
The compound 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride (CAS Number: 2379945-61-4) is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃Cl₂N₅ |
| Molecular Weight | 262.14 g/mol |
| CAS Number | 2379945-61-4 |
The compound features a pyrazine core linked to an azetidine ring and a methylamino group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially by disrupting essential metabolic pathways within microbial cells.
- Anticancer Properties : Research indicates that similar pyrazine derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.
Case Studies and Research Findings
- Antimicrobial Studies : A study on related pyrazine compounds demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involved the inhibition of bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death .
- Anticancer Activity : In vitro studies have evaluated the cytotoxic effects of pyrazine derivatives on cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). These studies indicated that certain structural modifications enhance cytotoxicity, suggesting that this compound may possess similar properties .
- Synergistic Effects with Chemotherapeutics : Research has explored the combination of pyrazine derivatives with established chemotherapeutic agents like doxorubicin. The results showed enhanced efficacy in killing cancer cells compared to either agent alone, indicating potential for combination therapies .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other pyrazine derivatives known for their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 3-Chloropyrazine-2-carbonitrile | Antimicrobial | |
| Pyrazole derivatives | Anticancer, antifungal | |
| Benzoxazole derivatives | Antimicrobial, anticancer |
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
